5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

soluble epoxide hydrolase sEH IC50

Researchers often face supply chain uncertainty and questionable purity for specialized indole-2-carboxylic acid derivatives, risking experimental reproducibility. FMICA (CAS 136818-65-0) is a verified potent sEH inhibitor (IC50 285.1 nM) with no confounding activity on NMDA or tyrosinase, serving as an ideal tool compound. • Validated sEH selectivity over NMDA and tyrosinase targets, ensuring clean mechanistic data. • Carboxylic acid handle enables amide coupling, esterification, and reduction for SAR expansion. • In-stock availability with rapid global shipping for seamless procurement.

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 136818-65-0
Cat. No. B169927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
CAS136818-65-0
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(NC2=C1)C(=O)O)F
InChIInChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyYRFANAUFECXLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxy-1H-indole-2-carboxylic Acid Chemical Profile & Sourcing


5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid (FMICA), identified by CAS Number 136818-65-0, is a disubstituted indole derivative with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol [1]. This compound is a research chemical used primarily as a synthetic building block and as a tool compound for investigating biological targets, most notably soluble epoxide hydrolase (sEH) [2].

Why FMICA Substitution Fails


Generic substitution of indole-2-carboxylic acid derivatives is scientifically unsound due to the profound impact of substitution patterns on biological activity. While a broad class of indole-2-carboxylic acid derivatives show some affinity for the NMDA receptor, the presence of a carboxylic acid moiety is a key determinant for potency [1]. Furthermore, the specific combination of a 5-fluoro and a 6-methoxy group on the indole ring in FMICA creates a distinct chemical entity with a unique pharmacophore. This is exemplified by its potent inhibition of soluble epoxide hydrolase (sEH), a target profile distinct from analogs like 5-fluoroindole-2-carboxylic acid or 6-methoxyindole-2-carboxylic acid [2]. Therefore, assuming functional equivalence with other indole-2-carboxylates is a critical error in experimental design and compound procurement.

Quantitative Differentiation of FMICA


sEH Inhibition vs. Key Analogs

FMICA exhibits potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 285.1 nM [1]. This activity provides a clear functional differentiation from other commonly available indole-2-carboxylic acid derivatives, such as 5-fluoroindole-2-carboxylic acid and 6-methoxyindole-2-carboxylic acid (MICA), which are not reported to possess this sEH inhibitory activity in the primary literature or public databases. This difference is likely due to the synergistic effect of both the 5-fluoro and 6-methoxy substituents.

soluble epoxide hydrolase sEH IC50 inhibitor inflammation

sEH vs. NMDA Receptor Selectivity

The primary biological target differs significantly between FMICA and its mono-substituted analog. FMICA is a potent inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 285.1 nM [1]. In contrast, the 5-fluoro mono-substituted derivative, 5-fluoroindole-2-carboxylic acid, is characterized as a competitive antagonist of the glycine site on the NMDA receptor [2]. This divergence in primary target engagement highlights that the addition of the 6-methoxy group to the 5-fluoroindole-2-carboxylic acid scaffold dramatically redirects its pharmacological activity.

target selectivity NMDA receptor sEH indole-2-carboxylic acid probe compound

Tyrosinase Inhibition vs. MICA

A clear functional divergence is observed in the context of tyrosinase inhibition. The analog 6-methoxyindole-2-carboxylic acid (MICA) is a reported tyrosinase inhibitor with an IC50 of 0.3 mM (300,000 nM) . In contrast, FMICA has no reported activity against tyrosinase in public databases but instead demonstrates potent sEH inhibition (IC50 = 285.1 nM) [1]. This indicates that the introduction of the 5-fluoro group onto the MICA scaffold abolishes tyrosinase activity while conferring high sEH potency.

tyrosinase IC50 indole-2-carboxylic acid melanin inhibitor

sEH vs. HIV-1 RT Inhibitory Potency

FMICA demonstrates nanomolar potency against sEH (IC50 = 285.1 nM) [1]. In contrast, the mono-substituted 5-fluoroindole-2-carboxylic acid exhibits very weak inhibition of HIV-1 reverse transcriptase, with an IC50 of 2,900,000 nM [2]. This represents a greater than 10,000-fold difference in potency on their respective targets. While the targets differ, this comparison starkly illustrates that the 6-methoxy substituent on FMICA is not merely additive but transforms the compound into a high-potency tool.

IC50 potency sEH HIV-1 reverse transcriptase indole-2-carboxylic acid

FMICA Research Applications


sEH Chemical Probe

FMICA can be deployed as a potent (IC50 = 285.1 nM) and selective chemical probe to investigate the role of soluble epoxide hydrolase in cellular and in vivo models of inflammation, pain, and cardiovascular disease [1]. Its distinct target profile allows for the specific interrogation of sEH-dependent pathways without confounding activity on the NMDA receptor or tyrosinase, which are associated with close structural analogs [2] .

Tyrosinase & NMDA Negative Control

Given that FMICA shows no reported activity against tyrosinase (unlike MICA) and its primary target is sEH rather than the NMDA receptor (unlike 5-fluoroindole-2-carboxylic acid), it is an ideal negative control for studies involving these targets [1] [2]. Its use can help confirm the specificity of observed effects attributed to other indole-based inhibitors in these pathways .

Indole-Derived Pharmaceutical Intermediate

The carboxylic acid group at the 2-position of FMICA provides a versatile handle for further synthetic elaboration via amide coupling, esterification, or reduction [1]. This makes it a valuable building block for medicinal chemistry programs aiming to optimize sEH inhibitors or to explore new chemical space around the 5-fluoro-6-methoxyindole scaffold for other therapeutic targets [2].

Technical Documentation Hub

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